molecular formula C6H6ClNO2S B3318564 5-chloro-2-(methylsulfonyl)Pyridine CAS No. 100560-78-9

5-chloro-2-(methylsulfonyl)Pyridine

Cat. No. B3318564
CAS RN: 100560-78-9
M. Wt: 191.64 g/mol
InChI Key: IAEFZHZLAXDYJC-UHFFFAOYSA-N
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Description

5-chloro-2-(methylsulfonyl)Pyridine is a chemical compound with the molecular formula C6H6ClNO2S . It is a solid substance and is often used in laboratory chemicals .


Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H6ClNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 . The molecular weight of this compound is 191.64 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 191.64 . The InChI code for this compound is 1S/C6H6ClNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 .

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

5-chloro-2-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEFZHZLAXDYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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